molecular formula C13H15F2NO2 B14356948 Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate CAS No. 90185-24-3

Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate

Cat. No.: B14356948
CAS No.: 90185-24-3
M. Wt: 255.26 g/mol
InChI Key: KWEDGQPRGQWDIO-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of a benzylamino group attached to a difluorobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate typically involves the reaction of benzylamine with an appropriate difluorobut-2-enoate precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluorobut-2-enoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted difluorobut-2-enoate derivatives.

Scientific Research Applications

Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluorobut-2-enoate moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

90185-24-3

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate

InChI

InChI=1S/C13H15F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-8,13,16H,2,9H2,1H3

InChI Key

KWEDGQPRGQWDIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)F)NCC1=CC=CC=C1

Origin of Product

United States

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